2-Amino-5-methoxybenzoxazole
Overview
Description
2-Amino-5-methoxybenzoxazole is a useful research chemical . It has an empirical formula of C8H8N2O2 and a molecular weight of 164.16 . It is also known by its CAS number 64037-14-5 .
Synthesis Analysis
The synthesis of benzoxazole derivatives, including this compound, has been extensively studied . A common method involves a condensation reaction between 2-aminophenol and aldehydes to produce 2-aryl benzoxazole derivatives . This reaction can be catalyzed by various catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts .Molecular Structure Analysis
The molecular structure of this compound includes a benzoxazole ring with an amino group at the 2-position and a methoxy group at the 5-position . The structure can be represented by the SMILES stringCOC1=CC2=C(C=C1)OC(=N2)N
.
Scientific Research Applications
Anticancer Properties :
- A study identified 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-amino-7-methoxyindole as a potent antiproliferative agent targeting tubulin at the colchicine binding site, leading to apoptotic cell death in cancer cells (Romagnoli et al., 2008).
- Novel aminothiazole-paeonol derivatives, including compounds with methoxy groups, were found to have high anticancer potential, particularly against gastric and colorectal adenocarcinoma (Tsai et al., 2016).
Inhibition of Tyrosinase :
- 5-methoxy-2-mercaptobenzimidazole was confirmed as an efficient tyrosinase inhibitor, which could be significant for the development of new skin-care products and treatments for hyperpigmentation disorders (Chai et al., 2020).
Neuroprotective Activity :
- A series of 5-aroylindolyl-substituted hydroxamic acids, including compounds with methoxybenzoyl groups, were found to selectively inhibit histone deacetylase 6 (HDAC6), offering potential treatment avenues for Alzheimer's disease (Lee et al., 2018).
Antimicrobial Activity :
- Schiff bases derived from benzothiazoles, including 2-amino-4-methoxybenzothiazole, showed antibacterial properties against pathogenic bacterial species like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Mahmood-ul-hassan et al., 2002).
Applications in Chemical Synthesis :
- The 3-methoxy-4-phenoxybenzoyl group has been used for the protection of exocyclic amino groups of nucleosides, aiding in the synthesis of oligodeoxyribonucleotides (Mishra & Misra, 1986).
Antioxidant and Antitumor Agents :
- Benzothiazole derivatives, including those with methoxy groups, demonstrated potential as antioxidant, antibacterial, and antitumor agents (Racané et al., 2019).
Future Directions
The synthesis and applications of benzoxazole derivatives, including 2-Amino-5-methoxybenzoxazole, continue to be an active area of research . Future studies may focus on developing new synthetic strategies, exploring the biological activities of these compounds, and investigating their potential applications in various fields .
Mechanism of Action
Target of Action
2-Amino-5-methoxybenzoxazole, also known as 5-methoxybenzo[d]oxazol-2-amine, is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Mode of Action
Benzoxazole derivatives have been shown to possess potent anticancer activity . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . These interactions can lead to changes in the function of the target molecules, potentially leading to therapeutic effects.
Biochemical Pathways
Benzoxazole derivatives have been found to target a wide range of metabolic pathways and cellular processes in cancer pathology
Result of Action
Benzoxazole derivatives have been shown to possess potent anticancer activity
Properties
IUPAC Name |
5-methoxy-1,3-benzoxazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBIFQTZAQVLTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70214036 | |
Record name | Benzoxazole, 2-amino-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70214036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64037-14-5 | |
Record name | Benzoxazole, 2-amino-5-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzoxazolamine, 5-methoxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24993 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoxazole, 2-amino-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70214036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-1,3-benzoxazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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